(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a bromine atom and two methyl groups attached to a benzene ring, which is further linked to a sulfonate group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate typically involves the sulfonation of 2,5-dimethylphenyl with 4-bromo-2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature between 0°C to 5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The sulfonate group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include sulfides and thiols.
Scientific Research Applications
(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atom and sulfonate group play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The sulfonate group can participate in various redox reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-dimethylphenylboronic acid
- 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine
- 2-Bromo-4,6-dimethylphenylamine
Uniqueness
(2,5-Dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate is unique due to the presence of both a bromine atom and a sulfonate group on the same aromatic ring. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
IUPAC Name |
(2,5-dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3S/c1-10-5-6-11(2)15(7-10)20-21(18,19)16-9-12(3)14(17)8-13(16)4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXWAYRRIHLMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.